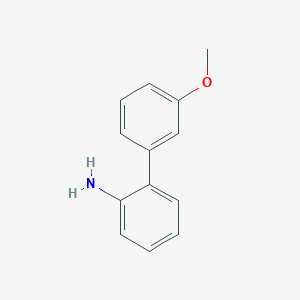![molecular formula C10H9ClN2OS B1607783 2-(氯甲基)-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮 CAS No. 91225-70-6](/img/structure/B1607783.png)
2-(氯甲基)-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮
描述
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护应用
该化合物已被用于预防和治疗脑缺血。 它是一种神经营养药物,可以帮助保护神经元免受缺血事件造成的损伤或死亡 .
镇痛和抗炎应用
它是一种镇痛和抗炎药物。 这些特性使其在止痛和消炎研究中具有价值 .
抗疟疾应用
噻吩嘧啶因其在抗疟疾化疗中的有效性而被研究。 它们为控制恶性疟原虫提供了一条潜在的途径,恶性疟原虫是造成疟疾的原因,尤其是在现有抗疟疾药物耐药性不断增加的情况下 .
抗癌应用
该化合物已显示出作为EGFR抑制剂的潜力,这是一种针对多种上皮癌的有效治疗方法。 基于噻吩嘧啶的EGFR抑制剂是癌症研究的持续方向 .
抗菌和抗真菌应用
噻吩嘧啶的新衍生物已被合成和评估其抗菌和抗真菌活性。 这使其成为开发新型抗菌药物的有趣候选药物 .
血清素抑制
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential therapeutic target for cancer treatment .
Mode of Action
For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated inhibitory activity against CDK2 with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM .
Biochemical Pathways
It’s worth noting that inhibition of cdk2, as seen with similar compounds, can lead to alterations in cell cycle progression and induction of apoptosis within cells . This suggests that the compound could potentially affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
生化分析
Biochemical Properties
2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotides such as cAMP and cGMP . The compound inhibits PDE10A, leading to increased levels of these cyclic nucleotides, which in turn modulate neuronal signal transduction and synaptic transmission . Additionally, it forms hydrogen bonds with specific amino acid residues in the active site of PDE10A, enhancing its inhibitory activity .
Cellular Effects
The effects of 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity, particularly against prostate cancer (PC3) and lung carcinoma (A549) cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE10A by this compound leads to alterations in the cAMP/PKA signaling pathway, which affects cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE10A, forming hydrogen bonds with residues such as ASN226, THR187, and ASP228 . This binding inhibits the enzyme’s activity, leading to increased levels of cAMP and cGMP. The compound also affects gene expression by modulating the phosphorylation of dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32), which plays a role in neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDE10A, resulting in long-term changes in cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins .
属性
IUPAC Name |
10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-4-7-12-9(14)8-5-2-1-3-6(5)15-10(8)13-7/h1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAXGCADIGOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367904 | |
| Record name | STK648431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-70-6 | |
| Record name | STK648431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)






![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)

